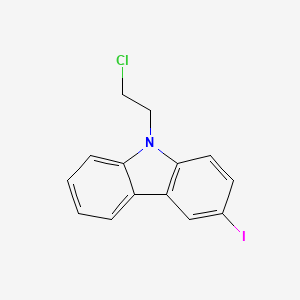

9-(2-Chloroethyl)-3-iodo-9H-carbazole

Description

9-(2-Chloroethyl)-3-iodo-9H-carbazole is a halogenated carbazole derivative featuring a chloroethyl group at the 9-position and an iodine atom at the 3-position. Its synthesis typically involves two key steps:

Iodination: Tucker's method is employed to introduce iodine at the 3-position of 9H-carbazole using KI and KIO₃ under acidic conditions .

Chloroethylation: The 9-position is functionalized via alkylation with 2-chloroethyl reagents, as demonstrated in reactions involving intermediates like 3-iodo-9H-carbazole .

This compound exhibits solubility in polar organic solvents (e.g., DMF, THF, chloroform) due to its halogen substituents . Its structural features make it a versatile intermediate in organic synthesis, particularly for optoelectronic materials and biologically active compounds.

Properties

CAS No. |

21551-77-9 |

|---|---|

Molecular Formula |

C14H11ClIN |

Molecular Weight |

355.60 g/mol |

IUPAC Name |

9-(2-chloroethyl)-3-iodocarbazole |

InChI |

InChI=1S/C14H11ClIN/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8H2 |

InChI Key |

RWUDSTCXBDPTGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CCCl)C=CC(=C3)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloroethyl)-3-iodo-9H-carbazole typically involves the iodination of 9-(2-Chloroethyl)-9H-carbazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the carbazole ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloroethyl)-3-iodo-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Coupling: Palladium catalysts with bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

9-(2-Chloroethyl)-3-iodo-9H-carbazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.

Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of 9-(2-Chloroethyl)-3-iodo-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects. The iodo group can enhance the compound’s ability to undergo oxidative addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Key Observations :

Physicochemical Properties

Solubility and Thermal Stability

Key Observations :

- The chloroethyl group enhances polarity, improving solubility in polar solvents compared to ethyl or acetyl derivatives.

- Thermal stability is highest in derivatives with aromatic substituents (e.g., benzoyl) due to rigid conjugation .

Optoelectronic Materials

- This compound : Used in OLEDs as an electron-transport layer due to iodine's heavy-atom effect, which enhances intersystem crossing .

- 9-Ethyl-3,6-diiodo-9H-carbazole : Exhibits strong fluorescence for light-emitting devices; iodine atoms facilitate charge transport .

- 9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole : High glass transition temperature (Tg = 240°C) makes it suitable for stable optoelectronic films .

Reactivity and Functionalization Potential

- Iodine at 3-position: Enables Suzuki, Ullmann, and Negishi couplings for introducing aryl, amino, or thienyl groups .

- Chloroethyl at 9-position : Susceptible to nucleophilic substitution, allowing further derivatization (e.g., with amines or thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.